

Comprehensive Spectroscopic Profile: 4-Chloro-5-morpholino-2-nitroaniline

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Compound of Interest

Compound Name: *4-Chloro-5-morpholino-2-nitroaniline*

CAS No.: 87200-60-0

Cat. No.: B2845445

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Executive Summary & Compound Identity

4-Chloro-5-morpholino-2-nitroaniline is a poly-functionalized aromatic system. Its spectroscopic signature is defined by the "push-pull" electronic relationship between the electron-withdrawing nitro group and the electron-donating amino and morpholine groups.

- IUPAC Name: 4-Chloro-5-(morpholin-4-yl)-2-nitroaniline
- Molecular Formula:
- Molecular Weight: 257.67 g/mol
- Key Structural Features:
 - Nitro () at C2: Strong deshielding cone; directs meta-protons downfield.
 - Amino () at C1: Strong shielding effect on ortho/para positions.
 - Morpholine at C5: Moderate electron donor; distinct aliphatic signals in NMR.

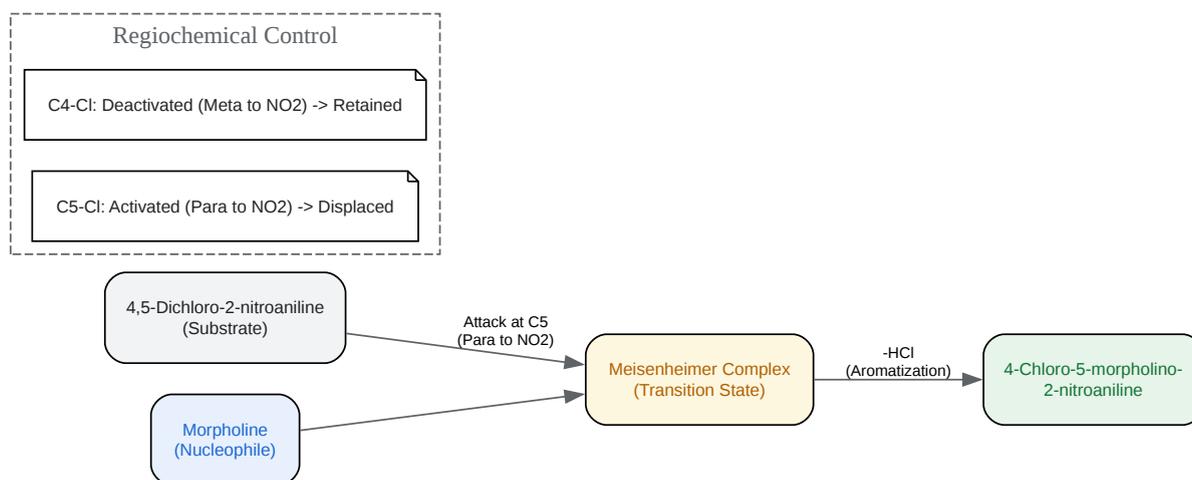
- Chlorine at C4: Inductive withdrawal, heavy atom effect.

Synthesis & Regiochemical Logic

To accurately interpret the spectra, one must understand the regiochemistry established during synthesis. The compound is typically generated via Nucleophilic Aromatic Substitution () of 4,5-dichloro-2-nitroaniline with morpholine.

Reaction Mechanism & Regioselectivity

The nitro group at C2 activates the para-position (C5) for nucleophilic attack. The chlorine at C4 is meta to the nitro group and para to the electron-donating amino group, rendering it deactivated and stable against substitution.



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Figure 1: Regioselective

pathway ensuring the morpholine attaches at C5, leaving the C4-chlorine intact.

Nuclear Magnetic Resonance (NMR) Analysis[1][2]

[3][4][5][6]

H NMR Spectroscopy (400 MHz, DMSO-)

The aromatic region is characterized by two distinct singlets due to the para-substitution pattern of the protons (positions 3 and 6), preventing scalar coupling (

).

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H3	8.05 – 8.15	Singlet (s)	1H	<p>Deshielded: Located between two electron-withdrawing groups (and). The anisotropic effect of the nitro group shifts this significantly downfield.</p>
	7.20 – 7.40	Broad Singlet (br s)	2H	<p>Exchangeable protons. Chemical shift varies with concentration and solvent water content.</p>
H6	6.35 – 6.45	Singlet (s)	1H	<p>Shielded: Located between two electron-donating groups (and Morpholine). The resonance effect increases electron density here, shifting it upfield.</p>
Morph-O	3.65 – 3.75	Triplet/Multiplet	4H	<p>Protons adjacent to Oxygen (ether</p>

linkage).

Morph-N

2.90 – 3.05

Triplet/Multiplet

4H

Protons adjacent
to Nitrogen
(aniline linkage).

Critical Identification Check:

- Look for the large chemical shift difference (ppm) between the two aromatic singlets. If the peaks are closer together (e.g., 7.0 and 7.5), the regiochemistry may be incorrect (e.g., morpholine attack at C4).

C NMR Spectroscopy (100 MHz, DMSO-)

Predicted carbon shifts based on substituent additivity rules:

- Carbonyl-like/C-N: ~145-148 ppm (C-NH₂ and C-Morpholine).
- C-Nitro: ~130-135 ppm (C2).
- C-Cl: ~115-120 ppm (C4).
- Aromatic CH: ~128 ppm (C3, deshielded) and ~102 ppm (C6, shielded).
- Morpholine: ~66 ppm (C-O) and ~50 ppm (C-N).

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the three distinct functional groups attached to the benzene ring.

Functional Group	Wavenumber ()	Mode	Notes
Primary Amine ()	3450 & 3330	Stretching	Distinct doublet (asymmetric/symmetric stretch).
Nitro ()	1530 & 1340	Stretching	Strong bands. Asymmetric (~1530) and Symmetric (~1340).
Aryl Ether (Morpholine)	1110 – 1120	C-O-C Stretch	Strong characteristic band for the morpholine ring.
Aryl Chloride (Ar-Cl)	740 – 760	Stretching	Often obscured by fingerprint region, but distinct in pure samples.

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for confirming the presence of the chlorine atom via its isotopic signature.

ESI-MS / LC-MS Data

- Ionization Mode: Positive (

)

or Negative (

)

.

- Molecular Ion (

): 257.67 Da.

Isotope Pattern Analysis: Chlorine naturally exists as

(75.78%) and

(24.22%). This creates a specific "M" and "M+2" pattern with a 3:1 intensity ratio.

Ion	m/z Value	Relative Intensity	Interpretation
	258.1	100%	Protonated molecular ion containing
	260.1	~33%	Protonated molecular ion containing

Fragmentation Pathways:

- Loss of

:

.

- Morpholine Ring Cleavage: Loss of

fragments is common in high-energy collisions.

Experimental Protocol: Purification & Sample Prep

To obtain the clean spectra described above, the compound must be free of the starting material (4,5-dichloro-2-nitroaniline), which has a similar retention time but distinct NMR signals.

Step-by-Step Purification[7]

- Crude Isolation: Upon reaction completion, pour the mixture into ice-cold water. The product typically precipitates as a bright orange/yellow solid.
- Filtration: Collect the solid via vacuum filtration.[1]
- Recrystallization (Critical):
 - Solvent: Ethanol or Methanol/Water (9:1).
 - Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until slight turbidity appears. Cool slowly to 4°C.
 - Target Purity: >98% by HPLC (254 nm).

Sample Preparation for NMR

- Solvent: DMSO-

is preferred over

due to the polarity of the nitroaniline core.
- Concentration: 5-10 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

References

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